molecular formula C17H23NO2 B4980521 6,9,9-trimethyl-5,6,7,8,8a,9,10,10a-octahydro-4-acridinecarboxylic acid

6,9,9-trimethyl-5,6,7,8,8a,9,10,10a-octahydro-4-acridinecarboxylic acid

Cat. No. B4980521
M. Wt: 273.37 g/mol
InChI Key: AXJHPUBYXHXNHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,9,9-trimethyl-5,6,7,8,8a,9,10,10a-octahydro-4-acridinecarboxylic acid is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been investigated. In

Mechanism of Action

The mechanism of action of 6,9,9-trimethyl-5,6,7,8,8a,9,10,10a-octahydro-4-acridinecarboxylic acid is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This may lead to an increase in the levels of acetylcholine, which is a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
6,9,9-trimethyl-5,6,7,8,8a,9,10,10a-octahydro-4-acridinecarboxylic acid has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. It has also been found to have anti-inflammatory properties, which may help to reduce inflammation in the body. In addition, it has been investigated for its potential as a neuroprotective agent, which may help to protect neurons from damage and degeneration.

Advantages and Limitations for Lab Experiments

One advantage of using 6,9,9-trimethyl-5,6,7,8,8a,9,10,10a-octahydro-4-acridinecarboxylic acid in lab experiments is that it is a relatively stable compound that can be easily synthesized. It also has a relatively low toxicity profile, which makes it suitable for use in cell and animal studies. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of 6,9,9-trimethyl-5,6,7,8,8a,9,10,10a-octahydro-4-acridinecarboxylic acid. One direction is to further investigate its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to explore its mechanism of action in more detail, which may help to identify new targets for drug development. Additionally, it may be worthwhile to investigate the potential of this compound as a tool for studying the role of acetylcholine in cognitive function and other physiological processes.

Synthesis Methods

6,9,9-trimethyl-5,6,7,8,8a,9,10,10a-octahydro-4-acridinecarboxylic acid can be synthesized using various methods. One method involves the reaction of 4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid with 2,3,3-trimethyl-2,3-dihydro-1H-indole-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in a suitable solvent such as dichloromethane. The resulting product is then treated with an acid such as hydrochloric acid to obtain 6,9,9-trimethyl-5,6,7,8,8a,9,10,10a-octahydro-4-acridinecarboxylic acid.

Scientific Research Applications

6,9,9-trimethyl-5,6,7,8,8a,9,10,10a-octahydro-4-acridinecarboxylic acid has been studied for its potential applications in scientific research. It has been found to have antimicrobial, antifungal, and antiviral properties. It has also been investigated for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

6,9,9-trimethyl-6,7,8,8a,10,10a-hexahydro-5H-acridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-10-7-8-12-14(9-10)18-15-11(16(19)20)5-4-6-13(15)17(12,2)3/h4-6,10,12,14,18H,7-9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJHPUBYXHXNHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C1)NC3=C(C=CC=C3C2(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801257
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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